2-(3-(氨甲基)噁唑环丁基)乙酸

货号 B2746127

CAS 编号:

1373923-02-4

分子量: 145.158

InChI 键: ZAMHPFVFKDSPMW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

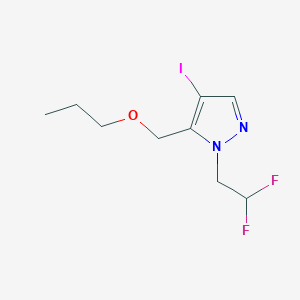

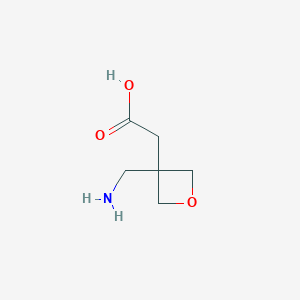

“2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is a chemical compound with the molecular formula C6H11NO3 . It is also known as 3-Oxetaneacetic acid, 3-(aminomethyl)- .

Molecular Structure Analysis

The molecular structure of “2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is based on its molecular formula C6H11NO3 . More detailed structural information might be available in the referenced MSDS file .Physical And Chemical Properties Analysis

The molecular weight of “2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” is 145.16 . More detailed physical and chemical properties might be available in the referenced MSDS file .科学研究应用

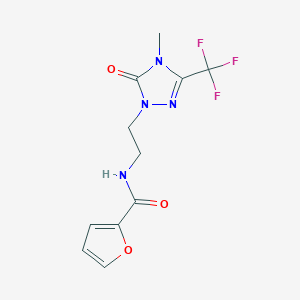

- Drug Discovery Applications The oxetane ring, including 3-(Aminomethyl)oxetan-3-ol, plays a crucial role in drug discovery. It serves as a bioisostere for both the geminal dimethyl group and the carbonyl group. This bioisosteric replacement allows medicinal chemists to modify molecular structures while maintaining similar biological activity. Researchers have exploited this property to access structurally diverse 3-aminooxetanes, which can be valuable in designing novel pharmaceutical compounds.

- The oxetane motif can be accessed through epoxide opening with trimethyloxosulfonium ylide. By manipulating the substituents, researchers have synthesized a range of oxetane derivatives with diverse properties. For example, 2-hydroxymethyloxetane derivatives have been formed and subsequently functionalized for various applications .

- Researchers have explored the stereochemistry of oxetane formation and subsequent transformations, providing insights into the reactivity of different epoxide substrates .

- Consecutive ring expansions have been performed, leading to chiral tetrahydrofurans (THFs) from chiral oxetanes. These transformations provide access to diverse heterocyclic compounds .

- The cyclization of related intermediates has led to the formation of 2,2-disubstituted oxetanes through conjugate addition reactions. These compounds exhibit interesting structural features and potential biological activity .

Chemical Synthesis and Medicinal Chemistry

Stereochemistry and Enantioselective Synthesis

Ring Expansion Reactions

Spirocyclic and Fused Ring Systems

Chemical Biology and Bioorthogonal Chemistry

安全和危害

属性

IUPAC Name |

2-[3-(aminomethyl)oxetan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHPFVFKDSPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydroch...

184698-41-7; 199330-66-0

![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)

![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] butanoate](/img/structure/B2746058.png)